Abietane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Abietane is a terpenoid fundamental parent and a diterpene.
Scientific Research Applications
1. Biological Activities
Abietane acids and their derivatives exhibit a range of biological activities. Significant activities include antimicrobial, antiulcer, and cardiovascular properties. Other notable activities are allergenic, antiallergic, filmogenic, surfactant, antifeedant, etc. These diverse activities suggest various potential applications in medicinal and industrial fields (San Feliciano et al., 1993).
2. Antimicrobial and Antiviral Properties
A new this compound diterpene isolated from Plectranthus hereroensis showed significant antibacterial activity against Staphylococcus aureus and Vibrio cholerae, and antiviral activity against Herpes simplex type II (Batista et al., 1995). Additionally, this compound-type ferruginol analogues demonstrated anti-Zika virus properties, marking them as potential candidates for antiviral drug development (Sousa et al., 2020).
3. Antioxidant Activity
Abietanes from Salvia clinopodioides were found to have moderate scavenging activity against the HOO radical, particularly in aqueous solutions. This suggests their potential as natural antioxidants (Tam et al., 2021).
4. Activation of Systemic Acquired Resistance in Plants
Dehydroabietinal, an this compound diterpenoid, was identified as an activator of systemic acquired resistance (SAR) in plants. It enhances plant resistance against infections by inducing the accumulation of salicylic acid, a crucial defense activator (Chaturvedi et al., 2012).
5. Antitumor Properties
Several studies have identified this compound diterpenoids as having antitumor activities. For instance, abietanes derived from Plectranthus genus have shown antiproliferative and cytotoxic potential against various cancer cell lines (Garcia et al., 2019).
Properties
CAS No. |
19407-12-6 |
---|---|
Molecular Formula |
C20H36 |
Molecular Weight |
276.5 g/mol |
IUPAC Name |
(2S,4aS,4bR,8aS,10aS)-4b,8,8-trimethyl-2-propan-2-yl-1,2,3,4,4a,5,6,7,8a,9,10,10a-dodecahydrophenanthrene |
InChI |
InChI=1S/C20H36/c1-14(2)15-7-9-17-16(13-15)8-10-18-19(3,4)11-6-12-20(17,18)5/h14-18H,6-13H2,1-5H3/t15-,16-,17-,18-,20+/m0/s1 |
InChI Key |
STIVVCHBLMGYSL-ZYNAIFEFSA-N |
Isomeric SMILES |
CC(C)[C@H]1CC[C@H]2[C@H](C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C |
SMILES |
CC(C)C1CCC2C(C1)CCC3C2(CCCC3(C)C)C |
Canonical SMILES |
CC(C)C1CCC2C(C1)CCC3C2(CCCC3(C)C)C |
Synonyms |
(4aR,4bα,7α,8aβ,10aα)-Tetradecahydro-1,1,4a-trimethyl-7-(1-methylethyl)phenanthrene |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.